5-(Trifluoromethyl)-2-tosylpyridine
Description
5-(Trifluoromethyl)-2-tosylpyridine is a pyridine derivative characterized by a trifluoromethyl (-CF₃) group at the 5-position and a tosyl (p-toluenesulfonyl) group at the 2-position of the pyridine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in agrochemical and pharmaceutical applications . The tosyl group acts as a protective or leaving group in synthetic chemistry, facilitating further functionalization.
Properties
Molecular Formula |
C13H10F3NO2S |
|---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C13H10F3NO2S/c1-9-2-5-11(6-3-9)20(18,19)12-7-4-10(8-17-12)13(14,15)16/h2-8H,1H3 |
InChI Key |
JBXHVTXKFGUEJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Electronic Effects
The 5-(trifluoromethyl)pyridine core is shared with several compounds in the evidence, but the substituent at the 2-position defines their divergent reactivities and applications:
Key Observations :
- Electron-Withdrawing Effects : The -CF₃ group at the 5-position deactivates the pyridine ring, directing electrophilic substitution to the 3- or 4-positions. This electronic profile is critical for designing derivatives with tailored reactivity .
- Tosyl vs. Triflate : Tosyl groups are less electron-withdrawing than triflates but offer superior stability in storage and handling compared to reactive triflate esters .
Pharmaceutical Relevance :
- 1-Aryltriazole Acids () with -CF₃ groups show antitumor activity (e.g., 68–70% growth inhibition in NCI-H522 lung cancer cells). The tosyl group’s sulfonate moiety might improve bioavailability or target binding in analogous drug candidates .
Physicochemical Properties
While direct data for this compound is unavailable, analogs provide benchmarks:
The tosyl group in this compound likely increases molecular weight (~300–350 g/mol) and reduces solubility compared to amino or hydroxyl analogs but improves synthetic versatility.
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